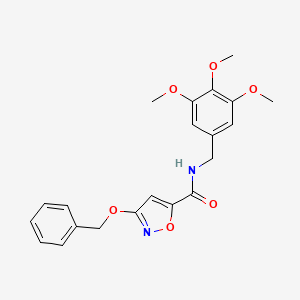
2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide is a chemical compound that has gained significant interest from the scientific community due to its potential applications in various fields. This compound is commonly referred to as Compound A and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Compound A is not fully understood, but it is believed to involve the inhibition of various enzymes such as HDACs and protein kinases. HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition by Compound A can lead to changes in gene expression patterns. Protein kinases are enzymes that play a role in the regulation of various cellular processes, and their inhibition by Compound A can lead to the disruption of cellular signaling pathways.
Biochemical and Physiological Effects:
Compound A has been found to exhibit various biochemical and physiological effects such as the inhibition of HDACs and protein kinases, neuroprotective effects, and anti-tumor activity. Inhibition of HDACs by Compound A can lead to changes in gene expression patterns, which can affect various cellular processes such as cell differentiation and proliferation. Inhibition of protein kinases by Compound A can lead to the disruption of cellular signaling pathways, which can affect various cellular processes such as cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A has several advantages for lab experiments such as its potent inhibitory activity against various enzymes, its neuroprotective effects, and its anti-tumor activity. However, there are also limitations to its use in lab experiments such as its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Compound A such as the identification of its specific targets and the development of more potent analogs. Additionally, further studies are needed to investigate its potential use in the treatment of various diseases such as neurodegenerative diseases and cancer. Furthermore, studies are needed to investigate its potential toxicity and to develop more efficient methods for its synthesis.
Métodos De Síntesis
The synthesis of Compound A involves the reaction of 2-(1,3-dioxoisoindolin-2-yl)acetic acid with 4-phenylthiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various chromatographic techniques to obtain pure Compound A.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, Compound A has been found to exhibit potent inhibitory activity against various enzymes such as histone deacetylases (HDACs) and protein kinases. In neuroscience, Compound A has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, Compound A has been found to exhibit anti-tumor activity and has been studied for its potential use in the treatment of various types of cancer.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-16(10-22-17(24)13-8-4-5-9-14(13)18(22)25)21-19-20-15(11-26-19)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBKSDVKQKXEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2852578.png)
![5-(5,6-Dimethylpyrimidin-4-yl)-2-(6-ethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2852582.png)
![5-(furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2852583.png)





![8-ethoxy-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2852593.png)
![N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2852594.png)

